N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Description
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C11H11N3O4S and its molecular weight is 281.29. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Potential :
- Nafeesa et al. (2017) synthesized a series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, which demonstrated antibacterial screening against certain strains of gram-negative and gram-positive bacteria. One of the compounds was found to be a good inhibitor of gram-negative bacterial strains (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
- Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which were found to be moderate inhibitors but relatively more active against Gram-negative bacterial strains (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).
Antihypertensive Activity :
- Santilli and Morris (1979) synthesized new derivatives of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid, with one derivative showing antihypertensive activity in rats. This suggests potential cardiovascular applications (Santilli & Morris, 1979).
Enzyme Inhibition and Antioxidant Activities :
- Siddiqui et al. (2014) focused on synthesizing N-substituted derivatives with potential antibacterial and moderate anti-enzymatic properties. Additionally, some derivatives exhibited antioxidant activities (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).
- Basha et al. (2013) synthesized a class of acetamidomethylsulfonyl bis heterocycles‐oxazolyl‐1,3,4‐oxadiazoles, which displayed excellent radical‐scavenging activity compared with the standard ascorbic acid (Basha, Lavanya, Padmaja, & Padmavathi, 2013).
Antimicrobial and Other Pharmacological Properties :
- Marri et al. (2018) achieved the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides with good in vitro antimicrobial activity against representative bacterial and fungal strains (Marri, Kakkerla, Murali Krishna, & Rajam, 2018).
- Talapuru et al. (2014) prepared amidomethane sulfonyl-linked heterocycles with antioxidant activity greater than ascorbic acid (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
- Carta et al. (2017) synthesized a series of sulfonamides as inhibitors of human carbonic anhydrases, which are involved in pathologies like cancer, obesity, and glaucoma (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).
Properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7(15)12-11-14-13-10(18-11)8-5-3-4-6-9(8)19(2,16)17/h3-6H,1-2H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMPIBMIFJAKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC=CC=C2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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